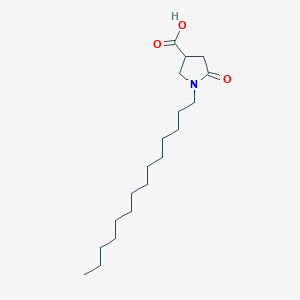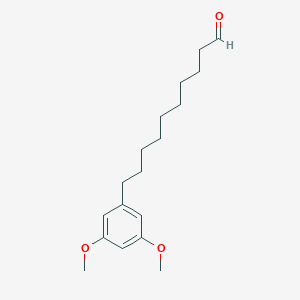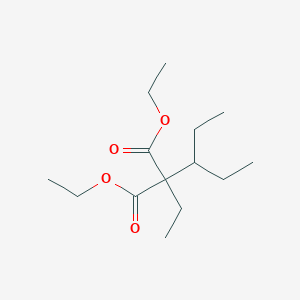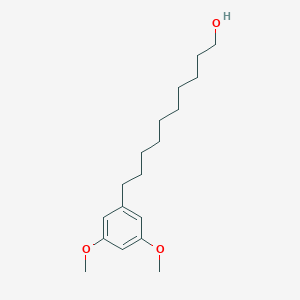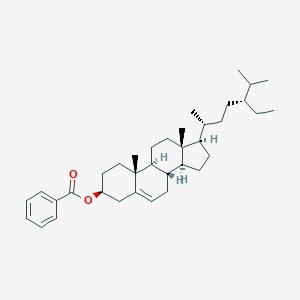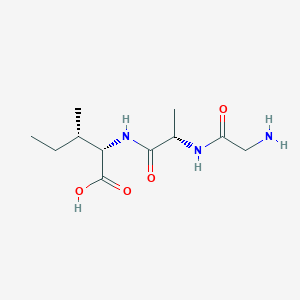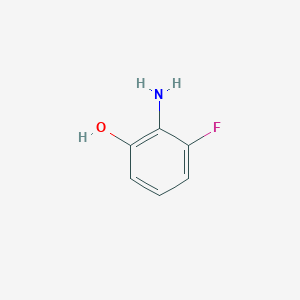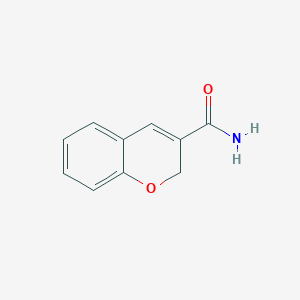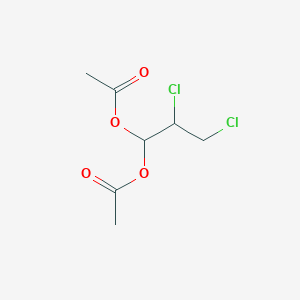
1,1-Diacetoxy-2,3-dichloropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diacetoxy-2,3-dichloropropane, commonly known as DADP, is a chemical compound that has been widely used in scientific research for many years. DADP is a derivative of glycerol, and it is a colorless liquid that has a strong odor. This compound has been used in many different areas of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
DADP works by forming covalent bonds between biological molecules. The reaction between DADP and a biological molecule is irreversible, leading to the formation of a stable complex. This cross-linking effect can alter the function of the biological molecule, making it an essential tool in studying the structure and function of proteins.
Efectos Bioquímicos Y Fisiológicos
DADP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DADP can inhibit the activity of enzymes and other proteins by cross-linking them. DADP has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DADP in lab experiments is its ability to cross-link biological molecules irreversibly. This property makes it an essential tool in studying the structure and function of proteins. However, the use of DADP also has some limitations. DADP can be toxic to cells at high concentrations, and its cross-linking effect can alter the function of the biological molecule being studied.
Direcciones Futuras
The use of DADP in scientific research is still evolving, and there are many potential future directions for its use. One potential area of research is the use of DADP as a therapeutic agent for cancer treatment. Another potential area of research is the use of DADP in the development of new drugs that target specific proteins or enzymes. Additionally, the use of DADP in the study of protein-protein interactions is an area of research that is still in its infancy.
Conclusion
In conclusion, DADP is a chemical compound that has been widely used in scientific research for many years. Its ability to cross-link biological molecules irreversibly makes it an essential tool in studying the structure and function of proteins. While the use of DADP has some limitations, its potential applications in cancer treatment and drug development make it a promising area of research for the future.
Métodos De Síntesis
DADP is synthesized by reacting glycerol with acetic anhydride and thionyl chloride. The reaction takes place under anhydrous conditions and produces DADP as a colorless liquid. The purity of the synthesized DADP can be improved by further purification techniques such as fractional distillation.
Aplicaciones Científicas De Investigación
DADP has been widely used in scientific research for many years due to its unique properties. One of the primary uses of DADP is as a cross-linking agent. DADP can cross-link proteins, DNA, and other biological molecules, making it an essential tool in biochemistry research. DADP has also been used to study the structure and function of enzymes and other proteins.
Propiedades
Número CAS |
10140-75-7 |
|---|---|
Nombre del producto |
1,1-Diacetoxy-2,3-dichloropropane |
Fórmula molecular |
C7H10Cl2O4 |
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
(1-acetyloxy-2,3-dichloropropyl) acetate |
InChI |
InChI=1S/C7H10Cl2O4/c1-4(10)12-7(6(9)3-8)13-5(2)11/h6-7H,3H2,1-2H3 |
Clave InChI |
MYDZFJITMAYGKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
SMILES canónico |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
Sinónimos |
2,3-Dichloro-1,1-propanediol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



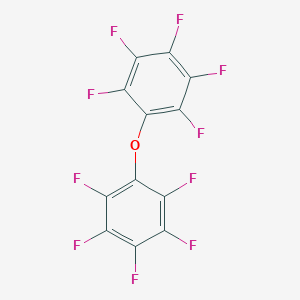
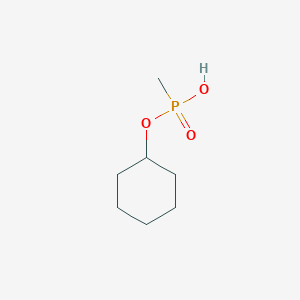
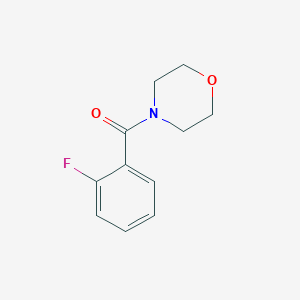
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

